

# An In-depth Technical Guide to the Discovery and Synthesis of Leuprolide Mesylate

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## Compound of Interest

Compound Name: *Leuprolide mesylate*

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## Abstract

Leuprolide, a potent synthetic agonist of the gonadotropin-releasing hormone (GnRH) receptor, represents a cornerstone in the management of hormone-responsive diseases. This technical guide provides a comprehensive overview of the discovery, development, and chemical synthesis of leuprolide, with a specific focus on its mesylate salt form. It details the pivotal scientific contributions that led to its creation, outlines the intricate methodologies of its synthesis via solid-phase peptide synthesis (SPPS), and elucidates its mechanism of action at the molecular level. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, tabulated quantitative data, and visualizations of key pathways and workflows to facilitate a deeper understanding of this critical therapeutic agent.

## Discovery and Development

The journey to leuprolide began with the foundational research into neuroendocrinology by Dr. Andrew V. Schally and Dr. Roger Guillemin. Their work, which involved the isolation and characterization of the native gonadotropin-releasing hormone (GnRH) from hundreds of thousands of porcine and ovine hypothalami, earned them the Nobel Prize in Physiology or Medicine in 1977.<sup>[1][2]</sup> They determined that GnRH is a decapeptide responsible for controlling the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.<sup>[1][3]</sup>

This discovery paved the way for the development of synthetic GnRH analogs.<sup>[4]</sup> Researchers quickly realized that continuous stimulation of the GnRH receptor, contrary to the natural pulsatile release, led to a paradoxical downregulation and desensitization of the receptor, effectively shutting down the production of gonadal steroids like testosterone and estrogen.<sup>[1]</sup>  
<sup>[5]</sup>

Leuprolide (also known as leuprorelin) was discovered around 1973 by Takeda Pharmaceutical Company Ltd. in Japan.<sup>[6]</sup> The key innovation in leuprolide's design was the substitution of the glycine at position 6 of the native GnRH sequence with a D-leucine. This single D-amino acid substitution made the peptide more resistant to degradation and enhanced its binding affinity for the GnRH receptor, resulting in a significantly more potent and longer-lasting analog.<sup>[7][8]</sup>

Recognizing the therapeutic potential, Takeda entered into a collaborative joint venture with the US-based Abbott Laboratories in 1977, known as TAP Pharmaceuticals, to develop and commercialize the drug.<sup>[9][10][11]</sup> After extensive clinical development, leuprolide acetate (marketed as Lupron®) received its first FDA approval in 1985 for the palliative treatment of advanced prostate cancer.<sup>[6][12][13]</sup> The collaboration successfully marketed the drug for decades before the joint venture was dissolved in 2008, with Abbott retaining the rights to Lupron.<sup>[9][10][14]</sup>

Milestone	Year	Description	Reference
GnRH Structure Elucidated	1971	Andrew V. Schally and Roger Guillemin independently determine the amino acid sequence of GnRH.	<a href="#">[4]</a>
Leuprolide Discovered	~1973	Takeda Pharmaceutical scientists synthesize the GnRH analog leuprolide.	<a href="#">[6]</a>
Leuprolide Patented	1973	The chemical entity leuprolide is first patented.	<a href="#">[13]</a>
TAP Joint Venture Formed	1977	Takeda and Abbott Laboratories form a joint venture to develop and market leuprolide.	<a href="#">[9]</a> <a href="#">[10]</a>
First FDA Approval	1985	Leuprolide acetate (Lupron®) is approved for daily injection for advanced prostate cancer.	<a href="#">[6]</a> <a href="#">[12]</a> <a href="#">[13]</a>
Depot Formulation Introduced	1989	The first long-acting depot formulation is introduced, improving patient convenience.	<a href="#">[13]</a>

Mesylate Formulation  
Approved

2021

A ready-to-use  
injectable emulsion  
using leuprolide  
mesylate (Camcevi®)  
is approved.

[\[15\]](#)

## Synthesis of Leuprolide and its Mesylate Salt

Leuprolide is a nonapeptide with the primary sequence: pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt.[\[16\]](#) Its chemical synthesis is most efficiently achieved using a Solid-Phase Peptide Synthesis (SPPS) strategy, typically employing Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

## Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc Strategy)

This protocol is a representative synthesis based on methodologies described in the patent literature.[\[16\]](#)[\[17\]](#)[\[18\]](#)

### 1. Resin Preparation:

- Start with a 2-chlorotriptyl chloride (2-CTC) resin, which is acid-labile and suitable for protecting the C-terminal carboxyl group.
- Swell the resin in a suitable solvent like dichloromethane (DCM) for 30-60 minutes.

### 2. First Amino Acid Loading:

- The C-terminal amino acid in the final amidated peptide is Proline. For a precursor synthesis, attach Fmoc-Pro-OH to the resin.
- Dissolve Fmoc-Pro-OH (2 eq.) and diisopropylethylamine (DIPEA) (3 eq.) in DCM.
- Add the solution to the swollen resin and agitate for 2-4 hours at room temperature.
- Cap any unreacted sites on the resin using a solution of methanol and DIPEA in DCM.
- Wash the resin thoroughly with DCM and dimethylformamide (DMF).

### 3. SPPS Elongation Cycle (for each subsequent amino acid):

- Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a 20% solution of piperidine in DMF. Agitate for 5-10 minutes, drain, and repeat.
- Washing: Wash the resin extensively with DMF to remove residual piperidine and cleaved Fmoc groups.
- Amino Acid Activation & Coupling:
  - In a separate vessel, activate the next Fmoc-protected amino acid (e.g., Fmoc-Arg(Pbf)-OH) (3 eq.) using a coupling agent like HBTU/HATU (3 eq.) and a base such as DIPEA (6 eq.) in DMF.
  - Add the activated amino acid solution to the resin.
  - Agitate for 1-2 hours at room temperature to facilitate amide bond formation.
- Washing: Wash the resin with DMF and DCM to remove excess reagents.
- Repeat this cycle for each amino acid in the sequence: Leu, D-Leu, Tyr(tBu), Ser(tBu), Trp(Boc), His(Trt), and finally pGlu-OH. Side-chain protecting groups (Pbf, tBu, Boc, Trt) are used to prevent side reactions.

### 4. Cleavage and Deprotection:

- Once the full nonapeptide sequence is assembled on the resin, wash it with DCM and dry it.
- Treat the peptide-resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) as the main cleavage agent and scavengers to protect sensitive residues. A common cocktail is TFA/H<sub>2</sub>O/Triisopropylsilane (TIS) (95:2.5:2.5 v/v).[\[17\]](#)
- Agitate for 2-3 hours at room temperature. This cleaves the peptide from the resin and removes all side-chain protecting groups simultaneously.
- Filter the resin and collect the filtrate containing the crude peptide.

### 5. Amidation & Purification:

- The cleaved product is the leuprolide precursor with a C-terminal carboxylic acid (Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-OH).
- This precursor is then amidated in a solution phase reaction.[\[16\]](#) Dissolve the crude peptide in a suitable solvent and react it with ethylamine in the presence of a coupling agent (e.g., HBTU/HOBt) to form the final ethylamide.
- Purify the crude leuprolide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
- Collect fractions with >99% purity, combine, and lyophilize to obtain the final peptide, typically as an acetate salt if acetic acid is used in the HPLC mobile phase.

## Protocol: Formation of Leuprolide Mesylate

The mesylate salt offers advantages for certain formulations, such as improved stability in a pre-filled liquid form.[\[19\]](#) The conversion from the common acetate salt to the mesylate salt is a standard chemical procedure.

### 1. Salt Conversion/Exchange:

- Dissolve the purified leuprolide acetate in a minimal amount of deionized water or an appropriate aqueous-organic solvent mixture.
- Add a stoichiometric equivalent of methanesulfonic acid ( $\text{CH}_3\text{SO}_3\text{H}$ ).

### 2. Isolation:

- The desired **leuprolide mesylate** salt is isolated, typically by lyophilization. The volatile acetic acid (formed from the acetate anion) is removed under vacuum during this process, driving the equilibrium towards the formation of the non-volatile mesylate salt.

### 3. Characterization:

- Confirm the final product's identity, purity, and salt form using analytical techniques such as HPLC, Mass Spectrometry, and ion chromatography. The 42 mg dose of **leuprolide**

**mesylate** is equivalent to 45 mg of leuprolide acetate, accounting for the different molecular weights of the salt counter-ions.[19]

## Mechanism of Action & Signaling Pathway

Leuprolide exerts its therapeutic effect through its potent interaction with the GnRH receptor (GnRHR) in the anterior pituitary gland.[20] The GnRHR is a G-protein coupled receptor (GPCR).[21][22]

**Initial Agonist Effect (Flare):** Upon initial administration, leuprolide binds to the GnRHR and acts as a powerful agonist, more potent than native GnRH.[23] This triggers the associated Gq/11 protein, activating Phospholipase C (PLC).[24] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into two secondary messengers: inositol 1,4,5-trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG).[24] IP<sub>3</sub> stimulates the release of Ca<sup>2+</sup> from intracellular stores, while DAG activates Protein Kinase C (PKC).[25][26] This signaling cascade results in a surge in the synthesis and release of LH and FSH, leading to a transient increase in serum testosterone and estrogen—a phenomenon known as the "tumor flare" or "flare effect".[5]

**Long-Term Downregulation (Suppression):** With continuous administration, the constant and non-pulsatile stimulation of the GnRHR leads to its desensitization and internalization (downregulation).[5][23] The pituitary gonadotroph cells become refractory to stimulation. This sustained action effectively uncouples the receptor from its signaling pathway, causing a profound and reversible suppression of LH and FSH secretion. The resulting lack of gonadotropin stimulation leads to a dramatic fall in the production of sex steroids by the gonads, achieving castrate levels of testosterone in males within 2-4 weeks.[15][23] This medical castration is the basis of leuprolide's efficacy in hormone-dependent cancers and other disorders.

## Quantitative Data Physicochemical Properties

Property	Value
Chemical Formula	C <sub>59</sub> H <sub>84</sub> N <sub>16</sub> O <sub>12</sub> (Leuprolide free base)
Molar Mass	1209.42 g/mol (free base)
Amino Acid Sequence	pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt
Appearance	White to off-white powder
Salt Forms	Acetate, Mesylate

## Pharmacokinetic Parameters

The pharmacokinetics of leuprolide are highly dependent on the formulation, with depot systems designed for sustained release.

Parameter	Daily Sub-Q Injection	1-Month Depot	6-Month Depot	Reference
Bioavailability (Sub-Q)	~50% (solution)	N/A (sustained release)	N/A (sustained release)	[27]
Elimination Half-life (t <sub>1/2</sub> )	~3 hours	N/A (release-limited)	N/A (release-limited)	[8][13][28]
Time to Castration	2 - 4 weeks	2 - 4 weeks	2 - 4 weeks	[23]
Mean Volume of Distribution	~37 L	~27-36 L	Not specified	[28]
Total Body Clearance	~8.3 - 9.1 L/h	Not specified	Not specified	[28]

## Pharmacodynamic Profile

The primary pharmacodynamic effect is the suppression of gonadal steroids.

Parameter	Observation	Reference
Initial Testosterone Surge (Flare)	Mean levels can increase by >50% from baseline, peaking around day 2-3 post-injection.	[7][19]
Time to Testosterone Suppression	Serum testosterone falls to < 50 ng/dL (castrate levels) within 2 to 4 weeks of continuous therapy.	[23]
Receptor Binding Affinity (Kd)	~0.3 ng/mL (Equilibrium dissociation constant)	[29]
Potency vs. GnRH	Leuprolide is significantly more potent (up to 80 times) than native GnRH in stimulating LH release.	[7]

## Conclusion

From its origins in Nobel Prize-winning basic science to its development through a landmark industry collaboration, leuprolide has become an indispensable therapeutic tool. Its design, featuring a strategic D-amino acid substitution, endowed it with superior potency and stability, enabling the powerful therapeutic principle of GnRH receptor downregulation. The synthesis of leuprolide is a prime example of the efficiency of modern solid-phase peptide synthesis. The subsequent development of various salt forms, including **leuprolide mesylate**, and advanced depot delivery systems has further refined its clinical utility, enhancing stability and patient compliance. This guide has provided a detailed technical examination of its discovery, synthesis, and mechanism, underscoring the sophisticated science that underpins this vital medication.

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